3-(p-Tolyl)-1H-pyrazole
Overview
Description
3-(p-Tolyl)-1H-pyrazole is a compound that belongs to the pyrazole class, which is characterized by a 5-membered ring containing two nitrogen atoms. The presence of the p-tolyl group, which is a phenyl ring with a methyl substituent at the para position, influences the chemical and physical properties of the molecule. While the specific compound 3-(p-Tolyl)-1H-pyrazole is not directly synthesized or analyzed in the provided papers, they do offer insights into related pyrazole derivatives and their properties.
Synthesis Analysis
The synthesis of 3-amino 1H-pyrazoles, which are structurally related to 3-(p-Tolyl)-1H-pyrazole, has been efficiently achieved by reacting β-keto nitriles with hydrazines. This reaction is catalyzed by p-toluene sulphonic acid and utilizes polyethylene glycol-400 as a recyclable reaction medium, resulting in excellent yields of the desired pyrazoles . This method could potentially be adapted for the synthesis of 3-(p-Tolyl)-1H-pyrazole by choosing appropriate starting materials and conditions.
Molecular Structure Analysis
The molecular structure and vibrational frequencies of a biologically important molecule, 3-phenyl-1-tosyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, have been explored theoretically. This molecule, while not identical, shares a pyrazole core with 3-(p-Tolyl)-1H-pyrazole. Electronic structure calculations, including Hartree Fock and density functional theory methods, have been used to determine optimized geometrical parameters, molecular electrostatic potentials, and HOMO–LUMO gaps. The small HOMO–LUMO energy gap suggests high chemical reactivity and intramolecular charge transfer . These findings could provide a basis for understanding the electronic properties of 3-(p-Tolyl)-1H-pyrazole.
Chemical Reactions Analysis
Although not directly related to 3-(p-Tolyl)-1H-pyrazole, the multicomponent transformation of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one to 1,4-dihydropyrano[2,3-c]pyrazole derivatives has been described. This synthesis is electro-catalyzed using the electrogenerated anion of ethanol as the base and is performed in a green medium. The reaction involves a one-pot, three-component condensation process at room temperature . This study highlights the versatility of pyrazole derivatives in chemical reactions and the potential for green chemistry approaches in their synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(p-Tolyl)-1H-pyrazole can be inferred from the studies on related compounds. The efficient synthesis of 3-amino 1H-pyrazoles suggests that similar conditions could be used to synthesize 3-(p-Tolyl)-1H-pyrazole with good yields and purity . The theoretical exploration of the molecular structure of a related pyrazole derivative indicates that 3-(p-Tolyl)-1H-pyrazole may also exhibit high chemical reactivity and potential for charge transfer within the molecule . The electro-catalyzed synthesis of pyrazole derivatives demonstrates the potential for environmentally friendly methods to be applied to the synthesis of 3-(p-Tolyl)-1H-pyrazole .
Scientific Research Applications
Structural and Conformational Analysis
3-(p-Tolyl)-1H-pyrazole derivatives exhibit distinct structural features. For instance, a study of a related pyrazole derivative showed specific dihedral angles between the central pyrazole ring and the attached phenyl and p-tolyl rings, indicating a non-planar configuration (Abdel‐Aziz et al., 2012). This structural characteristic can influence the chemical properties and potential applications of these compounds in various fields.
Synthesis and Chemical Properties
The synthesis and modification of 3-(p-Tolyl)-1H-pyrazole compounds have been extensively studied. For example, an efficient synthesis of 3-amino 1H-pyrazoles using p-toluene sulphonic acid has been developed, demonstrating the versatility of these compounds in chemical synthesis (Suryakiran et al., 2007). Additionally, conformational studies and NBO analysis of related pyrazole derivatives reveal insights into their electronic structure, which is crucial for understanding their reactivity and potential applications (Channar et al., 2019).
Biological and Pharmacological Potential
Pyrazole derivatives, including those related to 3-(p-Tolyl)-1H-pyrazole, have shown potential in biological and pharmacological applications. For instance, certain pyrazole fused heterocyclic derivatives have demonstrated significant anti-viral activities (Han et al., 2015). This highlights the potential of 3-(p-Tolyl)-1H-pyrazole compounds in the development of new therapeutic agents.
Applications in Material Science
The utility of pyrazoline derivatives, closely related to 3-(p-Tolyl)-1H-pyrazole, in corrosion inhibition for mild steel in acidic media has been demonstrated. This suggests potential applications in material science and engineering (Lgaz et al., 2018).
Structural Chemistry
Crystal structure studies of pyrazole derivatives provide valuable information on their molecular geometry, which is important for understanding their chemical behavior and potential applications in various fields (Adam et al., 2015).
Safety And Hazards
The safety data and potential hazards associated with 3-(p-Tolyl)-1H-pyrazole are not specified in the available resources.
Future Directions
The future directions for research or applications involving 3-(p-Tolyl)-1H-pyrazole are not outlined in the available resources.
Please note that this information is based on the available resources and may not be fully comprehensive or accurate. For more detailed information, please refer to specific scientific literature or databases.
properties
IUPAC Name |
5-(4-methylphenyl)-1H-pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-8-2-4-9(5-3-8)10-6-7-11-12-10/h2-7H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOMXXXBTALQTAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70369333 | |
Record name | 5-(4-Methylphenyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70369333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-methylphenyl)-1H-pyrazole | |
CAS RN |
59843-75-3 | |
Record name | 5-(4-Methylphenyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70369333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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